molecular formula C13H21N3O B1213733 Procainamide CAS No. 51-06-9

Procainamide

Cat. No.: B1213733
CAS No.: 51-06-9
M. Wt: 235.33 g/mol
InChI Key: REQCZEXYDRLIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procainamide can be synthesized through the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 4-aminobenzoic acid and the amine group of 2-diethylaminoethylamine. This process can be catalyzed by coupling agents such as carbodiimides under mild conditions .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid. The resulting this compound hydrochloride is then purified and crystallized to obtain the final product. The industrial process ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Procainamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized by hexacyanoferrate(III) in an alkaline medium. The reaction is first order with respect to the oxidant and less than unit order with respect to this compound and alkali concentrations. The major products formed from this reaction include N-acetylthis compound and other oxidized derivatives .

Reduction: this compound can be reduced to its corresponding amine derivatives under specific conditions. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the amine and amide functional groups. These reactions can be catalyzed by various reagents, including acids and bases.

Common Reagents and Conditions:

Scientific Research Applications

Clinical Applications

  • Management of Arrhythmias
    • Procainamide is indicated for the treatment of:
      • Ventricular Arrhythmias : Effective in controlling ventricular tachycardia and preventing recurrence.
      • Supraventricular Arrhythmias : Used for atrial flutter, atrial fibrillation, and AV nodal re-entrant tachycardia.
      • Wolf-Parkinson-White Syndrome : Helps in terminating antidromic AV re-entrant tachycardia in stable patients .
  • Chemical Cardioversion
    • It is utilized for chemical cardioversion in cases of atrial flutter and atrial fibrillation. A study showed a 52% conversion rate from atrial fibrillation to normal sinus rhythm and a 28% conversion rate from atrial flutter .
  • Comparison with Other Antiarrhythmics
    • In the PROCAMIO study, this compound was compared with amiodarone for treating stable ventricular tachycardia. Results indicated that this compound had fewer major cardiac adverse events and higher rates of tachycardia termination within 40 minutes .

Pharmacokinetics and Mechanism of Action

This compound works by blocking sodium channels, which stabilizes the cardiac membrane and reduces excitability. Its pharmacokinetic profile shows variable absorption and metabolism, necessitating careful monitoring of plasma levels to avoid toxicity .

Efficacy in Ventricular Tachycardia

A retrospective study analyzed the effectiveness of this compound versus lidocaine in terminating sustained monomorphic ventricular tachycardia (SMVT). The findings suggested that this compound was superior in achieving termination of arrhythmia in patients with structural heart disease .

This compound Challenge for Brugada Syndrome

Historically, this compound has been used in diagnostic testing for Brugada syndrome through the "this compound challenge," which can induce Brugada-like patterns on ECG. However, this application has diminished due to its low sensitivity and potential risks associated with inducing ventricular arrhythmias .

Signal-Averaged Electrocardiogram Studies

Research has explored the ability of signal-averaged electrocardiograms to predict the efficacy of this compound in patients with inducible sustained monomorphic ventricular tachycardia. The results indicated significant prolongation of QRS duration, suggesting its potential utility in assessing treatment response .

Adverse Effects and Considerations

While this compound is effective, it is associated with several adverse effects including:

  • Hypotension
  • Bradycardia
  • Atrioventricular block
  • Ventricular tachycardia

In clinical settings, monitoring is essential to mitigate these risks, particularly in patients with pre-existing cardiac conditions .

Mechanism of Action

Comparison with Similar Compounds

This compound’s uniqueness lies in its dual action of blocking both sodium and potassium channels, making it effective in treating various types of arrhythmias.

Biological Activity

Procainamide is a well-established antiarrhythmic agent used primarily for the treatment of ventricular and supraventricular arrhythmias. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects. This article provides a comprehensive overview of these aspects, supported by data tables and case studies.

This compound functions primarily as a sodium channel blocker , stabilizing the neuronal membrane by inhibiting ionic fluxes necessary for the initiation and conduction of impulses. This action results in decreased excitability of the ventricles and increased stimulation thresholds during diastole. Unlike some other antiarrhythmic agents, this compound does not significantly affect the sinoatrial node, allowing it to maintain normal heart rhythm under certain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic use:

ParameterValue
Bioavailability 75% - 95%
Volume of Distribution 1.5 - 2.5 L/kg
Plasma Protein Binding 15% - 25%
Half-life 3 - 7 hours
Metabolism Hepatic (via acetylation)
Excretion 30% - 60% unchanged in urine

This compound is metabolized to N-acetylthis compound (NAPA), which also exhibits antiarrhythmic properties. The proportion of this compound that is converted to NAPA varies based on genetic factors related to acetylation phenotypes (fast vs. slow acetylators) .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating various types of arrhythmias. A randomized controlled trial compared intravenous this compound with amiodarone in patients with sustained monomorphic ventricular tachycardia. The results demonstrated that this compound was associated with fewer major cardiac adverse events and a higher rate of tachycardia termination within 40 minutes (67% vs. 38%) .

Case Studies

  • This compound-Induced Psychosis : A notable case involved a 45-year-old woman who developed acute psychosis within 72 hours of initiating this compound for atrial fibrillation. Symptoms resolved within 24 hours after discontinuation, highlighting a rare but significant adverse effect associated with the drug .
  • Electrophysiology Study : In a study involving 89 patients, this compound was administered as a provocative test for high-degree atrioventricular block. The mean HV interval increased significantly in several patients, indicating its utility in diagnosing conduction abnormalities .

Adverse Effects

While this compound is generally well-tolerated, it can lead to several adverse effects:

  • Common Adverse Effects : Hypotension, bradycardia, atrioventricular block.
  • Serious Complications : this compound has been associated with drug-induced lupus erythematosus and psychosis in rare cases .
  • Long-term Safety : A study showed that adverse events occurred in 18% of patients treated with this compound compared to 31% with amiodarone, suggesting a favorable safety profile .

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying procainamide and its metabolites in biological samples?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used for this compound analysis. A validated protocol employs a mixed-mode column (e.g., Newcrom A) with an isocratic mobile phase (20% MeCN, 80% H₂O, 0.1% H₃PO₄) at 1.0 mL/min flow rate . For metabolite identification, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) enables untargeted metabolomic profiling, using principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish metabolites .

Q. Basic: How should researchers design pharmacokinetic studies to account for this compound’s active metabolite, N-acetylthis compound (NAPA)?

Methodological Answer:
Include frequent blood sampling to capture both this compound and NAPA kinetics, particularly in subjects with renal or hepatic impairment. Use non-compartmental analysis (NCA) to calculate area under the curve (AUC), half-life, and clearance. For patients with renal dysfunction, monitor creatinine clearance and adjust dosing intervals due to NAPA’s renal excretion .

Q. Advanced: What experimental models are appropriate for studying this compound’s immunomodulatory effects, such as DNA methylation inhibition?

Methodological Answer:
In vivo rodent models of sepsis (e.g., LPS-induced endotoxemia) are effective for evaluating this compound’s impact on organ dysfunction. Measure hemodynamic parameters (mean arterial pressure, heart rate) and biomarkers (ALT, creatinine, BUN) at 1–6 h post-administration. Use one-way ANOVA with Newman-Keuls post hoc tests for statistical analysis . For mechanistic studies, employ qPCR to assess DNA methylation-related gene expression (e.g., DNMT1) in tissue samples .

Q. Advanced: How can researchers resolve contradictions in this compound’s metabolic pathways between species (e.g., humans vs. mice)?

Methodological Answer:
Human metabolism predominantly involves N-oxidation via flavin-containing monooxygenases (FMO1/FMO3), whereas mice exhibit N-hydroxylation via CYP2D6/CYP1A1. To address interspecies disparities:

  • Use recombinant enzyme assays to compare metabolic rates.
  • Apply species-specific hepatocyte models for in vitro validation.
  • Incorporate pharmacogenomic data (e.g., CYP2D6 polymorphisms) when extrapolating preclinical findings to humans .

Q. Advanced: What statistical approaches are critical for analyzing metabolomic datasets in this compound research?

Methodological Answer:
For untargeted metabolomics, use PCA to reduce dimensionality and OPLS-DA to identify metabolite clusters. Apply false discovery rate (FDR) correction to mitigate Type I errors in high-throughput data. Report mean ± SD and validate findings with two-tailed Student’s t-tests (p < 0.05). Metadata (e.g., diet, gender) must be included in multivariate models to control for confounding variables .

Q. Advanced: How should researchers design studies to investigate this compound’s drug-drug interactions (DDIs) with anticholinergics or neuromuscular blockers?

Methodological Answer:

  • In vitro: Use hepatic microsomes or transfected cell lines (e.g., HEK293 expressing CYP450 isoforms) to assess enzyme inhibition/induction.
  • In vivo (rodent): Co-administer this compound with succinylcholine and measure twitch response in sciatic nerve-gastrocnemius muscle preparations.
  • Clinical: Conduct crossover trials with therapeutic drug monitoring (TDM) for this compound and interacting drugs. ECG monitoring is mandatory to detect QRS/QTc prolongation .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid aqueous waste discharge; collect organic solvents for licensed disposal.
  • For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: How can researchers optimize preclinical models to evaluate this compound’s proarrhythmic vs. antiarrhythmic effects?

Methodological Answer:

  • Use Langendorff-perfused hearts to measure action potential duration (APD) and triangulation.
  • Induce arrhythmias via programmed electrical stimulation (PES) in guinea pig ventricles.
  • Compare results with positive controls (e.g., quinidine) and validate using blinded ECG analysis .

Q. Advanced: What strategies mitigate bias in retrospective studies analyzing this compound-induced lupus (PIL)?

Methodological Answer:

  • Apply inclusion/exclusion criteria: Limit cohorts to patients with ≥6 months of this compound exposure.
  • Use standardized PIL diagnostic criteria (e.g., ANA ≥1:160 + clinical symptoms).
  • Adjust for confounders (e.g., age, concurrent autoimmune disorders) via multivariate logistic regression .

Q. Basic: What ethical considerations apply to human studies involving this compound?

Methodological Answer:

  • Obtain informed consent detailing risks (e.g., lupus-like syndrome, blood dyscrasias).
  • Exclude pregnant participants unless benefits outweigh risks (teratogenicity data are lacking).
  • Follow NIH guidelines for reporting preclinical data to ensure reproducibility .

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZEXYDRLIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

614-39-1 (hydrochloride)
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023512
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

51-06-9
Record name Procainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-169 °C, 165 - 169 °C
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of procainamide hydrochloride (2.5 g) in H2O was treated with 2M aqueous Na2CO3 solution and extracted with EtOAc. The organic phase was washed (2 M aqueous Na2CO3 soln.), dried (Na2SO4), filtered and concentrated to give procainamide (2.28 g) as clear oil. A mixture of the intermediate 5 (100 mg, 0.35 mmol) and Cs2CO3 (174 mg, 0.53 mmol) was treated with a solution of procainamide (125 mg, 0.53 mmol) in dry DMSO (1.2 ml). The mixture was stirred at 100° C. for 5 h, followed by a normal workup (EtOAc, saturated aqueous NaHCO3 solution, saturated aqueous NaCl soln.; Na2SO4). Flash chromatography (eluent: DCM/MeOH gradient then DCM/MeOH gradient containing 1% conc. aqueous NH3 solution) and further purification by preparative TLC (eluent: DCM/MeOH containing 1% concentrated aqueous NH3 solution) gave 20 mg (12.8%) of compound 6.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.